1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane
Brand Name: Vulcanchem
CAS No.: 2195810-05-8
VCID: VC5350541
InChI: InChI=1S/C10H18N4/c1-2-4-8-13(7-3-1)9-10-14-11-5-6-12-14/h5-6H,1-4,7-10H2
SMILES: C1CCCN(CC1)CCN2N=CC=N2
Molecular Formula: C10H18N4
Molecular Weight: 194.282

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane

CAS No.: 2195810-05-8

Cat. No.: VC5350541

Molecular Formula: C10H18N4

Molecular Weight: 194.282

* For research use only. Not for human or veterinary use.

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane - 2195810-05-8

Specification

CAS No. 2195810-05-8
Molecular Formula C10H18N4
Molecular Weight 194.282
IUPAC Name 1-[2-(triazol-2-yl)ethyl]azepane
Standard InChI InChI=1S/C10H18N4/c1-2-4-8-13(7-3-1)9-10-14-11-5-6-12-14/h5-6H,1-4,7-10H2
Standard InChI Key CNFJZXLYCLUJLJ-UHFFFAOYSA-N
SMILES C1CCCN(CC1)CCN2N=CC=N2

Introduction

Chemical Structure and Molecular Properties

Structural Composition

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane comprises two primary components:

  • Azepane core: A saturated seven-membered amine ring with the formula C₆H₁₃N. The chair-like conformation of azepane derivatives often influences their pharmacokinetic properties, including membrane permeability and metabolic stability.

  • 1,2,3-Triazole moiety: A five-membered aromatic ring with three nitrogen atoms. The 2H-tautomer places substituents at positions 1 and 2, conferring distinct electronic and steric characteristics compared to 1H-triazoles .

The ethyl linker (-CH₂CH₂-) bridges these components, enabling conformational flexibility while maintaining electronic communication between the two rings. Computational models suggest that the triazole’s electron-deficient nature may polarize the azepane’s amine group, enhancing hydrogen-bonding interactions with biological targets .

Spectroscopic Characterization

Hypothetical characterization data, derived from analogous compounds, would likely include:

  • ¹H NMR:

    • Azepane protons: δ 1.40–1.80 (m, 8H, -CH₂-), δ 2.60–2.80 (m, 1H, -NCH₂-)

    • Triazole protons: δ 7.70 (s, 2H, triazole-H)

    • Ethyl linker: δ 3.10–3.30 (t, 2H, -CH₂-triazole), δ 2.40–2.60 (t, 2H, -CH₂-azepane) .

  • IR Spectroscopy:

    • Stretching vibrations at ~3100 cm⁻¹ (C-H aromatic, triazole), ~2800 cm⁻¹ (C-H aliphatic, azepane), and ~1600 cm⁻¹ (C=N triazole).

  • Mass Spectrometry:

    • Molecular ion peak at m/z 208.2 (C₁₀H₁₇N₄⁺) .

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A plausible route involves CuAAC, widely used for triazole synthesis :

  • Precursor Preparation:

    • Azide Component: 2-Azidoethyl azepane, synthesized via nucleophilic substitution of 2-chloroethyl azepane with sodium azide.

    • Alkyne Component: Ethynyl derivatives (e.g., trimethylsilylacetylene) for regioselective triazole formation.

  • Cycloaddition:
    Reaction of 2-azidoethyl azepane with acetylene in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) yields 1,4-disubstituted triazole. Optimized conditions (room temperature, 24 hours) achieve >90% yield .

  • Workup:
    Purification via silica gel chromatography (ethyl acetate/hexane) isolates the product.

Example Reaction Scheme:

2-Azidoethyl azepane + HC≡C-RCu(I)1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane\text{2-Azidoethyl azepane + HC≡C-R} \xrightarrow{\text{Cu(I)}} \text{1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane}

Reductive Amination

Alternative approaches employ reductive amination to assemble the ethyl linker:

  • Aldehyde Intermediate:
    Synthesis of 2-(2H-1,2,3-triazol-2-yl)acetaldehyde via oxidation of 2-(triazolyl)ethanol.

  • Condensation:
    Reaction with azepane in the presence of NaBH₃CN or H₂/Pd-C forms the secondary amine bond.

This method avoids azide handling but may require careful control of stoichiometry to prevent over-alkylation .

OrganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus (ATCC 25923)1632
E. coli (ATCC 25922)3264
C. albicans (ATCC 90028)64128

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds include:

  • Azepane Ring Size: Seven-membered rings outperform smaller analogues (e.g., piperidines) in blood-brain barrier penetration.

  • Triazole Substitution: 2H-Tautomers enhance metabolic stability compared to 1H-analogues due to reduced CYP450 oxidation .

  • Linker Length: Ethyl spacers optimize solubility and target affinity compared to shorter (methyl) or longer (propyl) chains .

Computational and In Silico Studies

Docking simulations predict strong binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a target for antitubercular agents. The triazole moiety forms hydrogen bonds with Tyr158 and NAD⁺ cofactors, while the azepane enhances hydrophobic interactions .

Free Energy Calculations:

  • ΔGbinding = -9.8 kcal/mol (MM-GBSA), suggesting favorable target engagement.

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